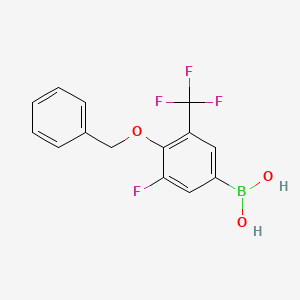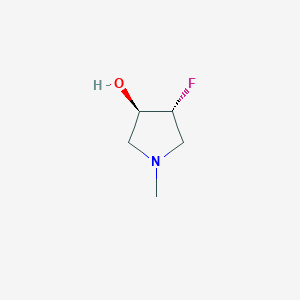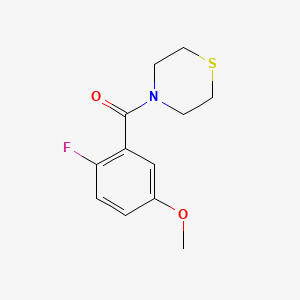
Pomalidomide-PEG1-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG1-NH2 is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an amine group. This compound is primarily used as a building block for the synthesis of targeted protein degraders, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG1-NH2 typically involves the following steps:
Starting Materials: The synthesis begins with pomalidomide and a PEG linker with a terminal amine group.
Coupling Reaction: The PEG linker is coupled to pomalidomide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-PEG1-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The PEG linker can be coupled with other functional groups to form conjugates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: Coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various conjugates and derivatives of this compound, which are used in the synthesis of targeted protein degraders .
Aplicaciones Científicas De Investigación
Pomalidomide-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and research reagents
Mecanismo De Acción
Pomalidomide-PEG1-NH2 exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets: The primary molecular target is CRBN, which is involved in the regulation of various cellular processes.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway through which this compound exerts its effects
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-PEG2-NH2: Similar structure with a longer PEG linker.
Pomalidomide-PEG3-NH2: Another variant with an even longer PEG linker.
Pomalidomide-methylamino-PEG1-NH2: Contains a methylamino group instead of an amine group
Uniqueness
Pomalidomide-PEG1-NH2 is unique due to its specific PEG linker length and terminal amine group, which provide optimal solubility and stability for the synthesis of targeted protein degraders. Its ability to recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H18N4O6 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C17H18N4O6/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24) |
Clave InChI |
VTYSKLWOGRVXFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)




![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)







